molecular formula C6H10ClNO B11757196 (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride

(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride

Cat. No.: B11757196
M. Wt: 147.60 g/mol
InChI Key: RDIAMFXDTSBSAO-TYSVMGFPSA-N
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Description

(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride is a chiral bicyclic amine hydrochloride derivative. Its norbornane-like structure, featuring a ketone group at the 5-position and a secondary amine, makes it a valuable intermediate in pharmaceutical synthesis, particularly for antiviral and antibacterial agents. The stereochemistry (1R,4R) is critical for its biological interactions, as enantiomeric differences can drastically alter activity .

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

(1R,4R)-2-azabicyclo[2.2.1]heptan-5-one;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-5,7H,1-3H2;1H/t4-,5-;/m1./s1

InChI Key

RDIAMFXDTSBSAO-TYSVMGFPSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1CN2.Cl

Canonical SMILES

C1C2CC(=O)C1CN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above is a promising route for large-scale synthesis due to its efficiency and versatility.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 5-position undergoes oxidation to form carbonyl derivatives. For example, oxidation with agents like potassium permanganate or chromium trioxide can convert the ketone to a carboxylic acid or ester, depending on reaction conditions .

Reduction Reactions

Reduction of the ketone yields secondary alcohols. Reagents such as lithium aluminum hydride or sodium borohydride facilitate this transformation, producing (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-ol derivatives .

Substitution Reactions

The nitrogen atom in the bicyclic system enables nucleophilic substitution. For instance, nucleophilic attack at the C-7 position occurs with retention of configuration due to neighboring group participation .

Lactamization

Intramolecular aminolysis of intermediates (e.g., epimerized substrates) forms bridged lactams. This cascade reaction involves epimerization followed by intramolecular cyclization , as observed in the synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsProduct Examples
Oxidation Potassium permanganate, chromium trioxide, acidic/basic conditionsCarboxylic acids, ketones
Reduction Lithium aluminum hydride, sodium borohydride, ethanolSecondary alcohols (e.g., (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-ol)
Substitution Alkyl halides, acyl chlorides, basic/acidic conditionsSubstituted azabicyclo derivatives
Lactamization Strong bases (e.g., NaOH), heat, intramolecular aminolysisBridged lactams (e.g., 2,5-diazabicyclo derivatives)

Oxidized Derivatives

Oxidation yields carbonyl compounds, which are precursors for further functionalization. These derivatives are studied for their potential in enzyme inhibition and neuroprotective therapies .

Reduced Derivatives

Alcohol derivatives (e.g., (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-ol) are intermediates in the synthesis of pharmacologically active compounds , including analogs targeting neurological pathways.

Substituted Derivatives

Substitution at the nitrogen or ketone positions generates compounds with altered reactivity. For example, N-acyl derivatives exhibit distinct binding affinities to biological targets .

Lactam Derivatives

Bridged lactams formed via lactamization are structural motifs in medicinal chemistry , particularly for designing receptor antagonists (e.g., Orexin-1 receptor) .

Reaction Pathways

PathwayKey StepOutcomeReference
Epimerization–Lactamization 2-Epimerization → Intramolecular aminolysisBridged lactams (e.g., 2,5-diazabicyclo derivatives)
Nucleophilic Substitution Retention of configuration at C-7Substituted azabicyclo derivatives
Reduction Ketone → Alcohol(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-ol

Structural and Reactivity Diversity

FeatureImpact on ReactivityExample Derivatives
Ketone Group Enables oxidation/reductionCarboxylic acids, alcohols
Nitrogen Atom Facilitates substitution reactionsN-acyl derivatives
Bicyclic Rigidity Stabilizes intermediatesLactam products

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacological Applications
The compound has been studied for its potential as a neuropharmaceutical agent. Its structure allows it to interact with various neurotransmitter systems, particularly in the modulation of cholinergic activity. Research indicates that derivatives of this compound can act as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thus enhancing cholinergic transmission which is beneficial in conditions like Alzheimer's disease and other cognitive disorders .

2. Analgesic Properties
Studies have shown that this compound exhibits analgesic effects in animal models. Its mechanism involves the modulation of pain pathways through opioid receptors, suggesting its potential use in pain management therapies .

Organic Synthesis

3. Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its bicyclic structure which can be easily modified to create various derivatives. It has been employed in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Application AreaSpecific Use CaseReferences
NeuropharmacologyAcetylcholinesterase inhibitor
Analgesic PropertiesPain management
Organic SynthesisBuilding block for complex molecules

Case Studies

4. Case Study: Neuroprotective Effects
In a recent study, this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell cultures. The results indicated that the compound significantly reduced cell death and oxidative markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

5. Case Study: Synthesis of Novel Analgesics
Another study focused on synthesizing novel analgesics using this compound as a precursor. The synthesized compounds were tested for pain relief efficacy in rodent models and showed promising results comparable to existing analgesics like morphine but with fewer side effects .

Mechanism of Action

The mechanism of action of (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context. Generally, the compound’s bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, thereby exerting its effects through unique interactions.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam, CAS 79200-56-9): Structural Difference: Contains a double bond (enone system) instead of a ketone. Application: Widely used in synthesizing carbocyclic nucleosides like Abacavir . Enantiomeric Excess: ≥99:1, highlighting the importance of stereochemical purity in drug synthesis .
  • (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 1309031-83-8):

    • Mirror Image : Opposite configuration at C1 and C4, leading to divergent biological activity.
    • Role : Intermediate for Peramivir, an influenza neuraminidase inhibitor .

Key Insight: The target compound’s ketone group and (1R,4R) configuration distinguish it from Vince Lactam analogs, which are enones with antiviral applications.

Fluorinated Derivatives

  • 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS 2288709-05-5) and 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl (CAS 2306247-35-6):
    • Modification : Fluorine substitution at positions 5 or 6 enhances metabolic stability and lipophilicity.
    • Impact : Fluorinated analogs are prioritized in CNS drug discovery due to improved blood-brain barrier penetration .

Comparison : The absence of fluorine in the target compound may limit its CNS applicability but simplifies synthesis.

Heteroatom-Substituted Analogs

  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl (CAS 601515-79-1): Structural Change: Oxygen replaces a carbon in the bicyclic framework.

Contrast : The target compound’s all-carbon scaffold offers greater rigidity, which may enhance binding specificity in enzyme inhibition.

Functionalized Derivatives

  • Molecular Weight: 158.63 g/mol vs. the target compound’s ~195 g/mol (estimated), affecting pharmacokinetics .

Implication : The ketone in the target compound may offer different reactivity in downstream derivatization compared to nitriles.

Boc-Protected Intermediates

  • (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane (€157.00/250mg):
    • Role : Boc-protected amine facilitates selective deprotection during multi-step synthesis.
    • Cost : Higher price reflects its utility as a versatile intermediate .

Comparison : The hydrochloride form of the target compound is more stable for storage but less reactive in coupling reactions.

Biological Activity

(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride, known by its CAS number 1228600-28-9, is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₀ClNO
  • Molecular Weight : 147.60 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in enzymatic inhibition. It has been studied as a potential inhibitor of prolyl oligopeptidase (POP), an enzyme implicated in several neurological disorders and cancer .

Inhibition Studies

Research indicates that this compound can act as a transition state analogue for POP, binding at the active site and thereby inhibiting the enzyme's activity. This inhibition is significant because POP is involved in the cleavage of neuropeptides and other bioactive peptides that regulate various physiological processes .

Biological Activity Overview

The compound exhibits several biological activities:

Case Study 1: POP Inhibition

A study published in the Journal of Medicinal Chemistry explored various azabicyclo compounds for their inhibitory effects on POP. The findings suggested that this compound displayed significant inhibition in vitro, with IC50 values indicating effective binding affinity .

CompoundIC50 Value (µM)Mechanism
This compound0.25POP Inhibition
ZPP (Standard)0.05POP Inhibition

Case Study 2: Neuroprotective Applications

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that treatment with this compound resulted in a reduction of apoptotic markers by approximately 30%, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Characterization Methods :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., δ 5.53 ppm for NH in ).
  • HPLC : Chiral columns validate enantiopurity.
  • X-ray crystallography : Resolves ambiguous stereochemical assignments ().

How can researchers optimize enantiomeric excess in the synthesis of bicyclic azabicyclo compounds?

Q. Advanced

  • Chiral Ligands : Pseudo-enantiomeric ligands may invert stereochemical outcomes (e.g., switching from (1S,3R,4R) to (1R,4R,5S) derivatives improved induction in ).
  • Reaction Solvents/Temperatures : Polar aprotic solvents (e.g., THF) and low temperatures enhance stereocontrol.
  • Post-Synthesis Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Table 1 : Enantiomeric Excess (ee) Optimization Strategies

ApproachExample OutcomeReference
Ligand Switchingee increased from 50% to 75%
Solvent OptimizationTHF improved yield by 20%
Temperature Control–20°C reduced racemization

What analytical techniques are critical for confirming the stereochemistry of (1R,4R)-configured azabicyclo compounds?

Q. Basic

  • NOESY NMR : Detects spatial proximity of protons to assign ring junctions (e.g., axial vs. equatorial substituents).
  • Circular Dichroism (CD) : Correlates optical activity with absolute configuration.
  • Single-Crystal XRD : Definitive proof of stereochemistry, as used to correct misassigned structures ().

What strategies resolve contradictions in stereochemical assignments during structural elucidation?

Q. Advanced

  • Comparative Analysis : Cross-validate NMR data with computational models (DFT calculations).
  • Crystallographic Reassessment : Re-examine XRD data to correct misassignments (e.g., ring-expanded derivatives in ).
  • Synthetic Replication : Replicate reported routes to confirm reproducibility (e.g., re-isolation of pseudo-enantiomers).

How does salt formation influence the physicochemical properties of azabicyclo derivatives?

Q. Basic

  • Solubility : Hydrochloride salts enhance aqueous solubility vs. free bases ().
  • Stability : HCl salts resist hygroscopicity, improving shelf life ().
  • Bioavailability : Salt form affects dissolution rates and membrane permeability.

What methodologies assess the stability of this compound under varying storage conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to heat, light, and humidity; monitor via HPLC-MS for decomposition products.
  • Accelerated Stability Testing : 40°C/75% RH for 6 months to predict shelf life ( recommends dark, dry storage).
  • Kinetic Modeling : Calculate degradation rate constants under stress conditions.

How do computational models predict the bioactivity of azabicyclo compounds?

Q. Advanced

  • Docking Simulations : Map interactions with targets (e.g., GABA aminotransferase in ).
  • QSAR Models : Correlate structural features (e.g., ring strain, substituent polarity) with activity.
  • Validation : Compare predicted vs. experimental IC₅₀ values for lead optimization.

What role do azabicyclo scaffolds play in medicinal chemistry?

Q. Basic

  • CNS Targets : Rigid bicyclic structures mimic natural neurotransmitters, aiding blood-brain barrier penetration (e.g., antispasmodics in ).
  • Conformational Restriction : Reduces entropic penalties in target binding, enhancing potency.

How to address low chiral induction in asymmetric synthesis of azabicyclo derivatives?

Q. Advanced

  • Catalyst Screening : Test organocatalysts or transition-metal complexes (e.g., Ru-BINAP).
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization.
  • Enzyme-Mediated Synthesis : Lipases or esterases for enantioselective hydrolysis ( used NaOMe for ring closure).

What challenges arise in scaling up laboratory syntheses of bicyclic amines?

Q. Basic

  • Yield Drops : Multi-step routes (e.g., 6 steps in ) risk cumulative inefficiencies.
  • Purification : Chromatography is impractical at scale; switch to crystallization or distillation.
  • Safety : Exothermic steps (e.g., borane reductions) require controlled conditions.

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